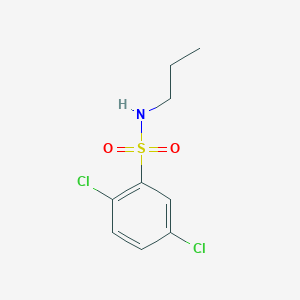

2,5-dichloro-N-propylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

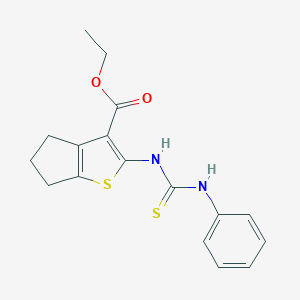

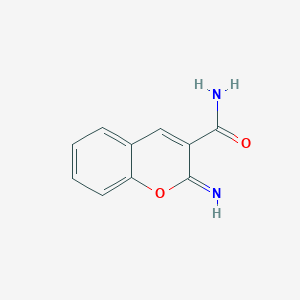

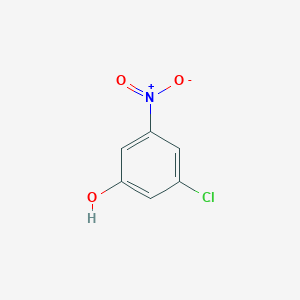

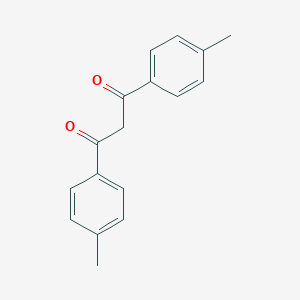

2,5-dichloro-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C9H11Cl2NO2S . It is not intended for human or veterinary use and is primarily used for research.

Molecular Structure Analysis

The molecular structure of 2,5-dichloro-N-propylbenzenesulfonamide consists of a benzenesulfonamide core with two chlorine atoms and a propyl group attached . The molecular weight of this compound is 268.16 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-dichloro-N-propylbenzenesulfonamide include its molecular formula (C9H11Cl2NO2S) and molecular weight (268.16 g/mol). Additional properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Anticancer Applications

New dibenzensulfonamides were synthesized to develop anticancer drug candidates. Studies showed that these compounds induced apoptosis and autophagy in tumor cell lines, significantly inhibiting tumor-associated carbonic anhydrase isoenzymes IX and XII, which are crucial for tumor growth and metastasis (H. Gul et al., 2018). Another study focused on sulfonamide-based antitumor screens, highlighting compounds that advanced to clinical trials due to their potent cell cycle inhibitory properties (T. Owa et al., 2002).

COX-2 Inhibition for Rheumatoid Arthritis and Osteoarthritis

Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives showed promising results for cyclooxygenase-2 (COX-2) inhibition. The introduction of a fluorine atom increased COX-1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, currently in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain management (Hiromasa Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Sulfonamide compounds have been identified as medium to potent inhibitors of the cytosolic carbonic anhydrase isoforms I and II and very potent inhibitors of the tumor-associated isoforms IX and XII. Novel benzene- and tetrafluorobenzenesulfonamides synthesized through click chemistry demonstrated significant inhibitory effects on these isoenzymes (Nicolino Pala et al., 2014). Another study reported the synthesis of novel guanidine derivatives showing weak inhibitory potency against human carbonic anhydrase I and differentiated activity toward hCA II, with compounds exhibiting strong inhibitory activity against tumor-associated hCA IX and XII (B. Żołnowska et al., 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2,5-dichloro-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMUVOJZSMOXTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364510 |

Source

|

| Record name | 2,5-dichloro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88522-13-8 |

Source

|

| Record name | 2,5-dichloro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)

![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)